molecular formula C16H17ClN2O3S2 B12201058 2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

Cat. No.: B12201058
M. Wt: 384.9 g/mol
InChI Key: SZOFLSJRKLCEAJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that combines elements of thiazole and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized under acidic conditions to yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenyl)-N-[(2E)-3-(prop-2-en-1-yl)thiazol-2(3H)-ylidene]acetamide
  • **2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propionamide

Uniqueness

The uniqueness of 2-(2-chlorophenyl)-N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide lies in its specific structural features, such as the combination of the thiazole and acetamide groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .

Properties

Molecular Formula

C16H17ClN2O3S2

Molecular Weight

384.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)acetamide

InChI

InChI=1S/C16H17ClN2O3S2/c1-2-7-19-13-9-24(21,22)10-14(13)23-16(19)18-15(20)8-11-5-3-4-6-12(11)17/h2-6,13-14H,1,7-10H2

InChI Key

SZOFLSJRKLCEAJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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